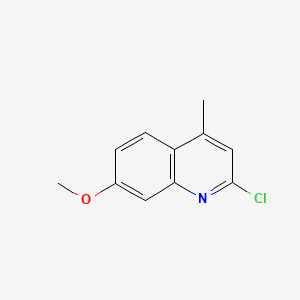

2-Chloro-7-methoxy-4-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7-methoxy-4-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7-5-11(12)13-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJPQHMCVFWKMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352678 |

Source

|

| Record name | 2-chloro-7-methoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97892-67-6 |

Source

|

| Record name | 2-Chloro-7-methoxy-4-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97892-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-7-methoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2-Chloro-7-methoxy-4-methylquinoline

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-7-methoxy-4-methylquinoline

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are fundamental heterocyclic scaffolds that form the structural core of numerous natural products and synthetic compounds with significant pharmacological properties.[1] Their prevalence in medicinal chemistry is notable, with applications ranging from antimalarial agents like chloroquine to anticancer and antibacterial drugs.[2] The compound this compound is a key synthetic intermediate, providing a versatile platform for further functionalization. The chlorine atom at the 2-position is an excellent leaving group, readily displaced by various nucleophiles, enabling the construction of a diverse library of novel quinoline-based molecules for drug discovery and materials science applications. This guide provides a comprehensive overview of a reliable synthetic route to this compound and the analytical techniques required for its thorough characterization.

Part 1: Strategic Synthesis Pathway

The synthesis of this compound is most efficiently approached via a two-stage process. The core logic involves first constructing the heterocyclic quinolinone ring system, followed by a targeted chlorination to install the reactive chloro group at the 2-position.

Stage 1: Construction of the Quinolinone Core via Conrad-Limpach Reaction

The initial and critical step is the synthesis of the precursor, 7-methoxy-4-methylquinolin-2(1H)-one . The Conrad-Limpach reaction, a classic and reliable method for quinoline synthesis, is employed here.[3]

Causality Behind Experimental Choices:

-

Starting Materials: The reaction begins with m-anisidine (3-methoxyaniline) and ethyl acetoacetate. m-Anisidine is selected as it provides the aniline backbone and the required methoxy group at what will become the 7-position of the quinoline ring. Ethyl acetoacetate serves as the three-carbon fragment necessary to form the pyridinone portion of the quinoline core.

-

Reaction Mechanism: The synthesis proceeds in two key phases:

-

Condensation: The nucleophilic amino group of m-anisidine attacks the electrophilic keto-carbonyl of ethyl acetoacetate, followed by dehydration to form an enamine intermediate (ethyl 3-(3-methoxyphenylamino)but-2-enoate). This step is typically performed at a moderate temperature.

-

Thermal Cyclization: The enamine intermediate is heated to a high temperature (typically >240 °C). This thermal energy overcomes the activation barrier for an intramolecular electrophilic aromatic substitution, where the enamine double bond attacks the aniline ring to form the new six-membered ring. A subsequent tautomerization yields the stable 7-methoxy-4-methylquinolin-2(1H)-one. High-boiling point solvents like diphenyl ether are often used to achieve the necessary temperatures for cyclization.[4]

-

Caption: Overall synthetic pathway for this compound.

Stage 2: Chlorination of the Quinolinone Precursor

With the quinolinone core successfully assembled, the next step is to convert the C2-hydroxyl group (in the quinolin-2-ol tautomeric form) into a chloro group.

Causality Behind Experimental Choices:

-

Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[4] It is highly effective for converting cyclic amides (lactams) and their tautomeric enols into the corresponding chloro-substituted heterocycles.

-

Reaction Mechanism: The lone pair on the oxygen atom of the quinolinone attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a dichlorophosphate ester intermediate. This transforms the hydroxyl group into an excellent leaving group. A chloride ion (from POCl₃) then acts as a nucleophile, attacking the C2 position and displacing the dichlorophosphate group to yield the final product. The reaction is typically performed under reflux in neat POCl₃ or with a high-boiling inert solvent.

Part 2: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Synthesis of 7-methoxy-4-methylquinolin-2(1H)-one

-

Reaction Setup: In a round-bottom flask equipped with a condenser and a Dean-Stark apparatus, combine m-anisidine (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of acetic acid in toluene.

-

Condensation: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction by TLC until the starting m-anisidine is consumed.

-

Solvent Removal: Once the reaction is complete, cool the mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate.

-

Cyclization: Add the crude intermediate to a flask containing diphenyl ether. Heat the mixture to approximately 250 °C with vigorous stirring for 30-60 minutes.

-

Work-up and Purification: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Dilute the mixture with hexane to facilitate further precipitation. Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and then with diethyl ether. The crude product can be further purified by recrystallization from ethanol or acetic acid to yield 7-methoxy-4-methylquinolin-2(1H)-one as a solid.

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the dried 7-methoxy-4-methylquinolin-2(1H)-one (1.0 eq).

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask. Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is fully consumed.

-

Work-up: After cooling the reaction mixture to room temperature, pour it slowly and carefully onto crushed ice with vigorous stirring. This step quenches the excess POCl₃ and precipitates the crude product. Caution: This is a highly exothermic reaction.

-

Neutralization: The acidic aqueous mixture is then carefully neutralized with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is approximately 7-8.

-

Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is then purified by recrystallization, typically from ethanol or an ethanol/water mixture, to afford this compound as a crystalline solid.[5]

Caption: General experimental workflow for synthesis and purification.

Part 3: Comprehensive Characterization

Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties

| Property | Observation | Significance |

| Appearance | White to pale cream powder/crystalline solid[6] | A consistent color indicates homogeneity. |

| Melting Point | 109.5-118.5 °C[6] | A sharp melting range close to the literature value is a strong indicator of high purity. |

Spectroscopic Data

The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation.

| Technique | Expected Data & Interpretation |

| ¹H NMR | δ ~2.6 ppm (s, 3H): Singlet corresponding to the methyl (CH₃) group at the C4 position. δ ~3.9 ppm (s, 3H): Singlet for the methoxy (OCH₃) group protons at the C7 position. δ ~7.0-8.0 ppm (m, 4H): A set of signals in the aromatic region corresponding to the four protons on the quinoline ring system. The specific splitting patterns (doublets, singlets) will depend on their positions and coupling. |

| ¹³C NMR | ~18-20 ppm: Signal for the C4-methyl carbon. ~55-56 ppm: Signal for the methoxy carbon. ~100-160 ppm: A series of signals corresponding to the 9 carbons of the quinoline aromatic and heterocyclic rings. Carbons attached to heteroatoms (Cl, N, O) will be shifted accordingly. |

| IR (Infrared) | ~3050-3100 cm⁻¹: Aromatic C-H stretching. ~2850-2960 cm⁻¹: Aliphatic C-H stretching (methyl and methoxy groups). ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline ring. ~1250 cm⁻¹: Aryl C-O stretching of the methoxy group. ~750-850 cm⁻¹: C-Cl stretching vibration. |

| Mass Spec. (MS) | Molecular Ion (M⁺): A prominent peak at m/z 207.[7] Isotopic Pattern: A characteristic M+2 peak at m/z 209 with approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). |

References

-

Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Taylor & Francis Online. Available at: [Link]

-

Roy, B. G., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link]

-

Meti, Y. D., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

-

Corey, K. M., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Available at: [Link]

- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

-

Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available at: [Link]

-

MDPI. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Physical and analytical data of synthesized quinoline derivatives. Available at: [Link]

-

MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

-

Chemcasts. (n.d.). This compound Properties vs Pressure. Available at: [Link]

-

SlideShare. (n.d.). synthesis of quinoline derivatives and its applications. Available at: [Link]

-

PubMed. (1946). Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society. Available at: [Link]

-

PubChem. (n.d.). 2-chloro-7-methoxy-4-phenylquinoline. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Wiley Science Solutions. (n.d.). 2,4-DICHLORO-7-METHOXYQUINOLINE - 13C NMR. Available at: [Link]

-

Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]

-

MDPI. (2022). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Crystals. Available at: [Link]

Sources

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 7. PubChemLite - this compound (C11H10ClNO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-7-methoxy-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-7-methoxy-4-methylquinoline, a substituted quinoline of interest in medicinal chemistry and synthetic organic chemistry. As a Senior Application Scientist, this document synthesizes known data with theoretical insights and practical methodologies to offer a robust resource for professionals in the field.

Introduction: The Quinoline Scaffold in Modern Chemistry

Quinoline, a bicyclic heteroaromatic compound, is a privileged scaffold in drug discovery and materials science.[1] Its derivatives are known to possess a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic placement of substituents on the quinoline ring allows for the fine-tuning of its physicochemical and pharmacological properties. This compound, with its chloro, methoxy, and methyl substituents, presents a unique electronic and steric profile that makes it a valuable intermediate for the synthesis of more complex molecules. The chlorine atom at the 2-position, in particular, serves as a versatile handle for nucleophilic substitution reactions, enabling the introduction of diverse functional groups.[2]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties influence its reactivity, solubility, and pharmacokinetic behavior.

Chemical Structure and Identifiers

The fundamental identity of this compound is established by its chemical structure and associated identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 97892-67-6 | [3] |

| Molecular Formula | C₁₁H₁₀ClNO | [3] |

| Molecular Weight | 207.66 g/mol | [4] |

| SMILES | COc1ccc2c(c1)nc(Cl)cc2C | [3] |

| InChI Key | SMJPQHMCVFWKMI-UHFFFAOYSA-N | [3] |

digraph "2_Chloro_7_methoxy_4_methylquinoline" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N1 [label="N", pos="0.00,1.21!"]; C2 [label="C", pos="-1.20,0.70!"]; C3 [label="C", pos="-1.20,-0.70!"]; C4 [label="C", pos="0.00,-1.21!"]; C4a [label="C", pos="1.20,-0.70!"]; C5 [label="C", pos="2.40,-1.21!"]; C6 [label="C", pos="3.60,-0.70!"]; C7 [label="C", pos="3.60,0.70!"]; C8 [label="C", pos="2.40,1.21!"]; C8a [label="C", pos="1.20,0.70!"]; Cl9 [label="Cl", pos="-2.40,1.52!"]; C10 [label="C", pos="0.00,-2.61!"]; O11 [label="O", pos="4.80,1.21!"]; C12 [label="C", pos="6.00,0.70!"];

// Bond edges N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C4a [label=""]; C4a -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C8a [label=""]; C8a -- N1 [label=""]; C4a -- C8a [label=""]; C2 -- Cl9 [label=""]; C4 -- C10 [label=""]; C7 -- O11 [label=""]; O11 -- C12 [label=""];

// Double bonds edge [style=double]; C2 -- N1; C3 -- C4; C5 -- C6; C7 -- C8; C4a -- C8a; }

Physical Properties

The physical state and thermal properties of the compound are critical for handling, storage, and reaction setup.

| Property | Value | Source |

| Appearance | White to pale cream powder | [3] |

| Melting Point | 109.5-118.5 °C | [3] |

| Boiling Point | ~150 °C at 5 Torr (Predicted for isomer) | [5] |

| Density | ~1.30 g/cm³ at 25°C (Predicted) | [6] |

| pKa | ~4.71 (Predicted for isomer) | [5] |

Note: Boiling point and pKa values are for the positional isomer 4-Chloro-7-methoxy-2-methylquinoline and should be considered as estimates.

Expertise & Experience Insights: The relatively high melting point suggests a stable crystalline lattice. The wide melting range reported by the supplier may indicate the presence of impurities or that it is a technical grade product. For applications requiring high purity, recrystallization would be a necessary first step. The predicted boiling point, even for an isomer, suggests that the compound is amenable to purification by vacuum distillation, although care must be taken to avoid thermal decomposition.

Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Very slightly soluble | The molecule is largely nonpolar due to the quinoline ring system and the chloro and methyl groups. The methoxy group and the nitrogen atom provide some polarity, but are unlikely to overcome the hydrophobicity of the rest of the molecule. |

| Methanol, Ethanol | Slightly to moderately soluble | The polar hydroxyl group of the alcohols can interact with the nitrogen and oxygen atoms of the quinoline. |

| Chloroform, Dichloromethane | Soluble | These chlorinated solvents are of similar polarity to the solute. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Hexane, Toluene | Slightly soluble | The aromatic nature of toluene may allow for some interaction, but the overall polarity of the quinoline may limit solubility in nonpolar aliphatic solvents like hexane. |

Trustworthiness through Self-Validating Protocols: To experimentally determine the solubility, a standardized protocol should be followed.

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound into a series of small, clear glass vials.

-

Solvent Addition: To each vial, add 1 mL of the test solvent (e.g., water, ethanol, chloroform, DMSO, hexane).

-

Observation: Vigorously shake each vial for 1 minute at room temperature.

-

Assessment: Visually inspect each vial for the presence of undissolved solid. Classify the solubility as "soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (most or all of the solid remains).

-

Heating (Optional): For samples that are not fully soluble at room temperature, gently warm the vial to 50°C and observe any changes in solubility.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

Singlet ~8.0-8.2 ppm (1H): Aromatic proton at the C5 position, deshielded by the ring current.

-

Doublet ~7.7-7.9 ppm (1H): Aromatic proton at the C8 position, coupled to the C7 proton.

-

Doublet of doublets ~7.2-7.4 ppm (1H): Aromatic proton at the C6 position, coupled to the C5 and C7 protons.

-

Singlet ~6.8-7.0 ppm (1H): Aromatic proton at the C3 position.

-

Singlet ~3.9-4.1 ppm (3H): Protons of the methoxy group (-OCH₃).

-

Singlet ~2.5-2.7 ppm (3H): Protons of the methyl group (-CH₃).

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

~160-162 ppm: C7 (carbon attached to the methoxy group).

-

~150-152 ppm: C2 (carbon attached to the chlorine atom).

-

~148-150 ppm: C8a.

-

~144-146 ppm: C4.

-

~136-138 ppm: C4a.

-

~128-130 ppm: C5.

-

~122-124 ppm: C8.

-

~120-122 ppm: C3.

-

~105-107 ppm: C6.

-

~55-57 ppm: Methoxy carbon (-OCH₃).

-

~18-20 ppm: Methyl carbon (-CH₃).

Causality behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic compounds due to its excellent dissolving power and the single, easily identifiable solvent peak in both ¹H and ¹³C NMR spectra.

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans). Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans for adequate signal-to-noise.

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectrum.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Assign the chemical shifts in both spectra to the corresponding atoms in the molecule, aided by 2D NMR techniques (COSY, HSQC, HMBC) if necessary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted Characteristic IR Absorptions (cm⁻¹):

-

3100-3000: C-H stretching of the aromatic quinoline ring.

-

2950-2850: C-H stretching of the methyl and methoxy groups.

-

~1600, ~1500, ~1450: C=C and C=N stretching vibrations of the quinoline ring system.

-

~1250: Asymmetric C-O-C stretching of the methoxy group.

-

~1030: Symmetric C-O-C stretching of the methoxy group.

-

~850-800: C-H out-of-plane bending of the aromatic protons.

-

~750: C-Cl stretching vibration.

-

Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Run a background scan with a clean, empty ATR crystal to subtract the atmospheric CO₂ and water vapor signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Fragments:

-

[M]⁺• (m/z = 207/209): The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.

-

[M-CH₃]⁺ (m/z = 192/194): Loss of a methyl radical from the methoxy or methyl group.

-

[M-Cl]⁺ (m/z = 172): Loss of a chlorine radical.

-

[M-CHO]⁺ (from methoxy): Potential loss of a formyl radical.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC).

-

Separation: The compound is vaporized and separated from any impurities on the GC column.

-

Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated by their mass-to-charge ratio and detected.

-

Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the 2-chloro substituent on the electron-deficient pyridine ring.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 2-position of the quinoline ring is susceptible to displacement by a variety of nucleophiles. This is a common and powerful method for the functionalization of the quinoline scaffold.[7]

Expertise & Experience Insights: The electron-withdrawing nature of the nitrogen atom in the quinoline ring activates the 2-position towards nucleophilic attack. The methoxy group at the 7-position is an electron-donating group, which may slightly decrease the reactivity of the ring towards nucleophiles compared to an unsubstituted 2-chloroquinoline. However, this effect is transmitted through the benzene ring and is likely to be modest. Common nucleophiles used in these reactions include amines, alcohols, thiols, and cyanide.

Stability and Storage

This compound is expected to be a stable crystalline solid under standard laboratory conditions. However, prolonged exposure to light, moisture, or high temperatures may lead to degradation. It should be stored in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound is a versatile building block in organic synthesis, offering multiple avenues for further functionalization. This guide has provided a detailed overview of its known and predicted physicochemical properties, along with standardized protocols for their experimental determination. A comprehensive understanding of these properties is paramount for researchers and drug development professionals seeking to unlock the full potential of this and related quinoline derivatives.

References

-

Chemcasts. (n.d.). This compound Properties vs Pressure. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-methylquinoline. Retrieved from [Link]

-

MDPI. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

-

RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

-

MDPI. (2022). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Lepidine. Retrieved from [Link]

-

Journal of Materials and Electronic Devices. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Retrieved from [Link]

-

ResearchGate. (2017). Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline. Retrieved from [Link]

-

SIELC Technologies. (2018). 2-Chloro-4-methylquinoline. Retrieved from [Link]

Sources

- 1. dergi-fytronix.com [dergi-fytronix.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. 4-CHLORO-7-METHOXY-2-METHYLQUINOLINE CAS#: 75896-68-3 [m.chemicalbook.com]

- 6. chem-casts.com [chem-casts.com]

- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Substituted Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its inherent structural features, including a rigid, planar aromatic system capable of engaging in various non-covalent interactions, have established it as a "privileged scaffold." This distinction arises from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities.[3][4] The versatility of the quinoline core allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and the optimization of pharmacological profiles.[5] This adaptability has led to the development of numerous quinoline-based drugs with applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents.[4][6][7][8][9]

This technical guide provides an in-depth exploration of the diverse biological activities of substituted quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating the efficacy of these compounds. The content is structured to provide a comprehensive understanding of the therapeutic potential of quinoline derivatives and to facilitate the rational design of novel drug candidates.

I. Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[10][11] Their mechanisms of action are diverse and often target fundamental cellular processes essential for cancer cell proliferation and survival.[12]

Mechanisms of Anticancer Action

The anticancer effects of substituted quinolines are multifaceted, encompassing the inhibition of key enzymes, disruption of cellular division, and interference with critical signaling pathways.

-

Topoisomerase Inhibition: Certain quinoline derivatives function as topoisomerase poisons, stabilizing the covalent complex between the enzyme and DNA.[9][13] This leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis. Camptothecin, a natural quinoline alkaloid, and its derivatives, such as topotecan and irinotecan, are well-established topoisomerase I inhibitors used in cancer chemotherapy.[1]

-

Tubulin Polymerization Inhibition: A significant number of quinoline derivatives exert their anticancer effects by targeting the colchicine binding site on β-tubulin.[6][14][15] This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15]

-

Kinase Inhibition: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16][17] Several quinoline derivatives have been developed as potent inhibitors of kinases within this pathway, including PI3K, Akt, and mTOR.[16][17][18] By blocking these signaling nodes, these compounds can effectively suppress tumor growth.

-

DNA Intercalation and Alkylation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, interfering with DNA replication and transcription.[10] Additionally, certain substitutions can introduce alkylating functionalities, leading to covalent modification of DNA and subsequent cytotoxicity.[19]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core.

-

Substitution at Position 4: The introduction of an amino group at the 4-position is a common feature in many anticancer quinolines.[10] Further substitution on this amino group can significantly modulate activity.

-

Substitution at Position 2: Modifications at the 2-position of the quinoline ring have been shown to influence anticancer potency.[20]

-

Hybrid Molecules: The conjugation of the quinoline scaffold with other pharmacophores, such as chalcones, has yielded hybrid molecules with enhanced anticancer activity.[12][21][22] These hybrids often exhibit multi-target mechanisms of action.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer potency of quinoline derivatives is typically evaluated using cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Hybrid | 12e | MGC-803 (Gastric) | 1.38 | [11] |

| Quinoline-Chalcone Hybrid | 12e | HCT-116 (Colon) | 5.34 | [11] |

| Quinoline-Chalcone Hybrid | 12e | MCF-7 (Breast) | 5.21 | [11] |

| 2,4-Disubstituted Quinoline | 55 | HL-60 (Leukemia) | 19.88 µg/ml | [10] |

| 2,4-Disubstituted Quinoline | 55 | U937 (Leukemia) | 43.95 µg/ml | [10] |

| 4,7-Disubstituted Quinoline | Hydrazone derivative | SF-295 (CNS) | 0.314-4.65 µg/cm³ | [10] |

| 4,7-Disubstituted Quinoline | Hydrazone derivative | HCT-8 (Colon) | 0.314-4.65 µg/cm³ | [10] |

| 4,7-Disubstituted Quinoline | Hydrazone derivative | HL-60 (Leukemia) | 0.314-4.65 µg/cm³ | [10] |

| Quinoline-based mTOR inhibitor | PQQ | HL-60 (Leukemia) | 0.064 | [16] |

| Quinoline-based Tubulin Inhibitor | 4c | MDA-MB-231 (Breast) | 0.017 | [15] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14][15]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[15]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[20][21]

-

Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[23]

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions as in step 1.[21]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[16][23]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[16][23]

-

Absorbance Measurement: Shake the plate gently for a few minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

Signaling Pathway Visualization: Quinoline Derivatives Targeting the PI3K/Akt/mTOR Pathway

Caption: Quinoline derivatives can inhibit key kinases in the PI3K/Akt/mTOR pathway.

II. Antimicrobial Activity of Quinoline Derivatives

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents.[24] The discovery of nalidixic acid, a quinolone antibiotic, paved the way for the development of a large class of synthetic antibacterial agents known as fluoroquinolones.[25]

Mechanisms of Antimicrobial Action

The primary mechanism of action of many antibacterial quinoline derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[25][26]

-

DNA Gyrase Inhibition: DNA gyrase is essential for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. By inhibiting DNA gyrase, quinolones prevent the relaxation of positively supercoiled DNA, leading to the accumulation of DNA damage and bacterial cell death.[26]

-

Topoisomerase IV Inhibition: Topoisomerase IV is crucial for the decatenation of daughter chromosomes following DNA replication. Inhibition of this enzyme prevents the segregation of replicated chromosomes, leading to a blockage of cell division.[26]

Some quinoline derivatives also exhibit antifungal activity, with proposed mechanisms including the disruption of fungal cell membrane integrity and the inhibition of key enzymes like lanosterol 14α-demethylase.[25]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of quinoline derivatives is significantly influenced by the substitution pattern.

-

Fluoroquinolones: The presence of a fluorine atom at the 6-position and a piperazine ring at the 7-position are key structural features of many potent fluoroquinolone antibiotics.

-

Hybrid Molecules: The synthesis of hybrid molecules incorporating the quinoline scaffold with other antimicrobial pharmacophores, such as thiazoles, has led to compounds with broad-spectrum activity.[25]

Quantitative Analysis of Antimicrobial Activity

The in vitro antimicrobial activity of quinoline derivatives is determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-Thiazole Hybrid | 4h | Candida krusei | ≤0.06 | [27] |

| Quinoline-Thiazole Hybrid | 4m | Candida krusei | ≤0.06 | [27] |

| Quinoline-Thiazole Hybrid | 4b | Candida glabrata | <0.06 | [27] |

| Quinoline-Thiazole Hybrid | 4e | Candida glabrata | <0.06 | [27] |

| Quinoline-Thiazole Hybrid | 4f | Candida glabrata | <0.06 | [27] |

| Quinoline-Hydroxyimidazolium Hybrid | 7b | Staphylococcus aureus | 2 | [1] |

| Quinoline-Hydroxyimidazolium Hybrid | 7h | Staphylococcus aureus | 20 | [1] |

| Quinoline-Hydroxyimidazolium Hybrid | 7a | Mycobacterium tuberculosis H37Rv | 20 | [1] |

| Quinoline-Hydroxyimidazolium Hybrid | 7b | Mycobacterium tuberculosis H37Rv | 10 | [1] |

| Substituted Quinoline | 15 | Staphylococcus aureus | 0.8 µM | [10] |

| Substituted Quinoline | 15 | Bacillus cereus | 1.61 µM | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[28][29]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the agent that prevents visible growth after incubation.[30]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test quinoline derivative in a suitable solvent (e.g., DMSO) at a high concentration.[29]

-

Preparation of Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).[3][29]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[28][31]

-

Inoculation: Inoculate each well of the microtiter plate (containing the serially diluted compound) with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).[31]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[28]

-

MIC Determination: After incubation, visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[30] The results can also be read using a microplate reader.

Experimental Workflow Visualization: Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Antiviral Activity of Quinoline Derivatives

Several quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including Zika virus, dengue virus, and respiratory syncytial virus (RSV).[9][10][31]

Mechanisms of Antiviral Action

The antiviral mechanisms of quinoline derivatives are varied and can target different stages of the viral life cycle.

-

Inhibition of Viral Entry: Some quinoline derivatives can interfere with the attachment and entry of viruses into host cells.[12]

-

Inhibition of Viral Replication: A key mechanism of antiviral action is the inhibition of viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp).[10]

-

Modulation of Endosomal pH: Chloroquine and hydroxychloroquine, well-known antimalarial quinolines, are thought to exert antiviral effects by increasing the pH of endosomes, which can inhibit the fusion of viral and endosomal membranes.[12]

Quantitative Analysis of Antiviral Activity

The in vitro antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a compound that inhibits 50% of the viral effect.

| Compound Class | Derivative | Virus | EC50 (µM) | Reference |

| Linear Aromatic N-polycyclic System | 1 | Bovine Viral Diarrhea Virus (BVDV) | 0.3 | [10] |

| N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine | 2 | Zika Virus | 0.8 | [10] |

| Substituted Quinoline | 1b | Respiratory Syncytial Virus (RSV) | 3.10-6.93 | [31] |

| Substituted Quinoline | 1g | Respiratory Syncytial Virus (RSV) | 3.10-6.93 | [31] |

| Substituted Quinoline | 1h | Respiratory Syncytial Virus (RSV) | 3.10-6.93 | [31] |

| Substituted Quinoline | 1ae | Influenza A Virus (IAV) | 1.87 | [31] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The number of plaques (localized areas of cell death caused by viral replication) is counted, and the reduction in plaque number is used to determine the antiviral activity.

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

-

Virus Dilution: Prepare serial dilutions of the virus stock to a concentration that will produce a countable number of plaques.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivative.

-

Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus in the presence of the test compound or a control.

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

-

Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates for several days until plaques are visible.

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value.

IV. Anti-inflammatory Activity of Quinoline Derivatives

Quinoline derivatives have been explored as potential anti-inflammatory agents, targeting key mediators of the inflammatory response.[8][19][23]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are attributed to the inhibition of pro-inflammatory enzymes and the suppression of inflammatory cytokine production.

-

Cyclooxygenase (COX) Inhibition: Some quinoline derivatives inhibit the activity of COX enzymes, particularly the inducible isoform COX-2, which is responsible for the production of prostaglandins during inflammation.[8][32]

-

Inhibition of Pro-inflammatory Cytokines: Certain quinoline derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[29][33]

-

Nitric Oxide (NO) Production Inhibition: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) contributes to inflammation. Some quinoline derivatives have been shown to inhibit NO production.[29]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of quinolines is influenced by the nature of the substituents. For instance, quinolines with a carboxamide moiety have shown TRPV1 antagonism, while those with a carboxylic acid group have exhibited COX-inhibition.[8]

Quantitative Analysis of Anti-inflammatory Activity

The in vitro anti-inflammatory activity is often assessed by measuring the IC50 value for the inhibition of specific enzymes or the production of inflammatory mediators.

| Compound Class | Derivative | Target/Assay | IC50 (µM) | Reference |

| Triazine-Quinoline Hybrid | 8e | ROS production in RAW 264.7 cells | 1.02 | [29] |

| Triazine-Quinoline Hybrid | 8e | 15-HETE production in RAW 264.7 cells | 0.17 | [29] |

| Triazine-Quinoline Hybrid | 8h | TNF-α production in RAW 264.7 cells | 0.40 | [29] |

| Triazine-Quinoline Hybrid | 8c | IL-6 production in RAW 264.7 cells | 3.99 - 7.7 | [29] |

| Quinoline Carboxylic Acid | Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW 264.7 cells | Appreciable anti-inflammatory activity | [7] |

| Quinoline Carboxylic Acid | Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW 264.7 cells | Appreciable anti-inflammatory activity | [7] |

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a simple and widely used colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of NO.[3][20]

Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration, which can be measured spectrophotometrically.[34]

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and treat them with LPS to induce NO production, in the presence or absence of the test quinoline derivatives.

-

Sample Collection: After a 24-hour incubation, collect the cell culture supernatants.

-

Griess Reaction: In a new 96-well plate, mix equal volumes of the culture supernatant and the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution).[3]

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of inhibition of NO production by the test compounds.

V. Neuroprotective Activity of Quinoline Derivatives

Quinoline derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][30][35]

Mechanisms of Neuroprotective Action

The neuroprotective effects of quinoline derivatives are often multifactorial.

-

Antioxidant Activity: Some quinoline derivatives can scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[30][36]

-

Enzyme Inhibition: Inhibition of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B) are important therapeutic strategies for Alzheimer's and Parkinson's diseases, and some quinoline derivatives have shown inhibitory activity against these enzymes.[30][36]

-

Metal Chelation: The ability of some 8-hydroxyquinoline derivatives to chelate metal ions like copper and iron can help to reduce metal-induced oxidative stress and protein aggregation.[4]

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a commonly used in vitro model for studying neuroprotection.[7][37]

Principle: SH-SY5Y cells are exposed to a neurotoxin (e.g., amyloid-beta peptide for Alzheimer's disease models, or 6-hydroxydopamine for Parkinson's disease models) in the presence or absence of the test quinoline derivative. The neuroprotective effect is assessed by measuring cell viability using the MTT assay.[7]

Step-by-Step Methodology:

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium.

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

-

Pre-treatment: Pre-treat the cells with the test quinoline derivative for a specific period (e.g., 2 hours).

-

Neurotoxin Exposure: Add the neurotoxin to the wells and incubate for 24-48 hours.

-

Cell Viability Assessment: Perform an MTT assay as described in the anticancer section to determine the percentage of cell viability.

-

Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those co-treated with the quinoline derivative to determine the neuroprotective effect.

VI. Synthesis of Substituted Quinoline Derivatives

The synthesis of substituted quinoline derivatives can be achieved through various classical and modern synthetic methodologies.

-

Friedländer Synthesis: This is a condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[1]

-

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2]

-

Combes Synthesis: This involves the reaction of an aniline with a β-diketone.[38]

-

Doebner-von Miller Reaction: This is the reaction of an α,β-unsaturated carbonyl compound with an aniline.[2]

-

Modern Catalytic Methods: More recent methods often employ transition metal catalysts (e.g., palladium, copper) to facilitate the construction of the quinoline ring system under milder conditions.[1][23]

-

Synthesis of Quinoline-Chalcone Hybrids: These are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone and a quinoline-3-carbaldehyde.[22][38]

VII. Conclusion and Future Perspectives

Substituted quinoline derivatives represent a remarkably versatile class of compounds with a wide array of biological activities. Their proven efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents underscores their importance in drug discovery and development. The ability to readily modify the quinoline scaffold allows for the generation of extensive compound libraries and the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on the development of multi-target quinoline derivatives that can address the complex and multifactorial nature of diseases such as cancer and neurodegenerative disorders. The continued exploration of novel synthetic methodologies will enable the creation of more diverse and complex quinoline-based structures. Furthermore, a deeper understanding of the molecular mechanisms of action and the identification of novel biological targets will be crucial for the rational design of the next generation of quinoline-based therapeutics. The integration of computational and experimental approaches will undoubtedly accelerate the discovery and development of these promising compounds, bringing new and effective treatments to patients in need.

VIII. References

-

Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

-

Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing. (URL: [Link])

-

Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC. (URL: [Link])

-

A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed. (URL: [Link])

-

A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (URL: [Link])

-

Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication - NIH. (URL: [Link])

-

Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC - NIH. (URL: [Link])

-

Nitric Oxide Assay (NO) - ScienCell Research Laboratories. (URL: [Link])

-

Examples of quinoline containing antimitotic agents and tubulin... - ResearchGate. (URL: [Link])

-

Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition - PMC - PubMed Central. (URL: [Link])

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (URL: [Link])

-

A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - Kumar - Anti-Cancer Agents in Medicinal Chemistry. (URL: [Link])

-

(PDF) Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity - ResearchGate. (URL: [Link])

-

Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. (URL: [Link])

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (URL: [Link])

-

Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives - DOI. (URL: [Link])

-

Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (URL: [Link])

-

Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - MDPI. (URL: [Link])

-

New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - NIH. (URL: [Link])

-

Design of Hybrid Quinoline–Chalcone Compounds Against Leishmania amazonensis Based on Computational Techniques: 2D- and 3D-QSAR with Experimental Validation - MDPI. (URL: [Link])

-

Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed Central. (URL: [Link])

-

Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC - NIH. (URL: [Link])

-

Nitric Oxide Assay? - ResearchGate. (URL: [Link])

-

Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. (URL: [Link])

-

Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed. (URL: [Link])

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed. (URL: [Link])

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (URL: [Link])

-

Quinoline derivatives 60a–63b reported as anti-inflammatory agents. - ResearchGate. (URL: [Link])

-

Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC - NIH. (URL: [Link])

-

Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])

-

Recent Developments on Antimicrobial Quinoline Chemistry - ResearchGate. (URL: [Link])

-

8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC - PubMed Central. (URL: [Link])

-

Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. (URL: [Link])

-

Quinolines: a new hope against inflammation - PubMed. (URL: [Link])

-

THE CHEMISTRY OF QUINOLINYL CHALCONES - Research Publish Journals. (URL: [Link])

-

Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. (URL: [Link])

-

Levofloxacin - Wikipedia. (URL: [Link])

-

Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Publishing. (URL: [Link])

-

Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC. (URL: [Link])

-

Protocol Griess Test. (URL: [Link])

-

In vitro neuroprotection on SH-SY5Y cells simulated oxidative stress... - ResearchGate. (URL: [Link])

-

In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - Frontiers. (URL: [Link])

Sources

- 1. Quinoline synthesis [organic-chemistry.org]

- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sciencellonline.com [sciencellonline.com]

- 21. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design of Hybrid Quinoline–Chalcone Compounds Against Leishmania amazonensis Based on Computational Techniques: 2D- and 3D-QSAR with Experimental Validation [mdpi.com]

- 23. benthamdirect.com [benthamdirect.com]

- 24. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. researchgate.net [researchgate.net]

- 34. Protocol Griess Test [protocols.io]

- 35. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. researchpublish.com [researchpublish.com]

The Alchemist's Key: 2-Chloro-7-methoxy-4-methylquinoline as a Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with a diverse array of biological targets. This has paved the way for the development of numerous therapeutic agents with a broad spectrum of activities, including potent anticancer and antimalarial properties.[1][2] Within this esteemed class of heterocycles, 2-Chloro-7-methoxy-4-methylquinoline emerges as a particularly compelling starting point for the rational design of novel therapeutics. Its strategic substitution pattern—a reactive chloro group at the 2-position, an electron-donating methoxy group at the 7-position, and a methyl group at the 4-position—offers a tantalizing combination of synthetic versatility and nuanced electronic properties. This guide provides a comprehensive exploration of the this compound core, delving into its synthesis, chemical reactivity, and its burgeoning role as a scaffold for the discovery of next-generation kinase inhibitors and other targeted therapies. We will dissect the structure-activity relationships of its derivatives, present detailed experimental protocols for their synthesis and biological evaluation, and illuminate the intricate signaling pathways they modulate.

The Quinoline Core: A Legacy of Therapeutic Innovation

The quinoline scaffold is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. This arrangement confers a unique set of physicochemical properties, including the ability to participate in hydrogen bonding, π-π stacking, and metal chelation, all of which are critical for molecular recognition by biological macromolecules. The annals of medicine are replete with examples of quinoline-based drugs that have had a profound impact on human health, from the quintessential antimalarial chloroquine to the modern-day kinase inhibitor bosutinib.[2] The enduring appeal of the quinoline scaffold lies in its synthetic tractability, allowing for the facile introduction of a wide range of functional groups to fine-tune its pharmacological profile.

Synthesis of the this compound Scaffold: A Strategic Approach

The construction of the this compound core is a multi-step process that leverages classic organic reactions to build the quinoline framework and introduce the key functional groups. A robust and adaptable synthetic strategy is paramount for generating a library of derivatives for structure-activity relationship (SAR) studies.

Synthesis of the 7-Methoxy-4-methylquinolin-2-ol Intermediate

A highly effective method for the synthesis of the quinolone precursor is the Combes quinoline synthesis.[3][4][5][6] This acid-catalyzed condensation of an aniline with a β-diketone provides a direct route to the 2,4-substituted quinoline core.

Experimental Protocol: Synthesis of 7-Methoxy-4-methylquinolin-2-ol

Materials:

-

m-Anisidine (3-methoxyaniline)

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Ethanol

-

Diphenyl ether (for cyclization)

Procedure:

-

Condensation: In a round-bottom flask, combine one equivalent of m-anisidine and one equivalent of ethyl acetoacetate in ethanol. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the solution with a suitable base, such as sodium bicarbonate, until the product precipitates.

-

Collect the crude intermediate, 4-(3-methoxyanilino)pent-3-en-2-one, by vacuum filtration and wash with cold water.

-

Cyclization: In a separate flask, heat diphenyl ether to reflux (approximately 250-260 °C).

-

Slowly add the dried intermediate to the boiling diphenyl ether. The cyclization reaction is typically complete within 1-2 hours.

-

Cool the reaction mixture to room temperature, which will cause the product, 7-methoxy-4-methylquinolin-2-ol, to precipitate.

-

Collect the solid product by vacuum filtration and wash with a non-polar solvent, such as petroleum ether, to remove the diphenyl ether.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Chlorination of the Quinolone Intermediate

The final step in the synthesis of the core scaffold is the conversion of the hydroxyl group at the 2-position to a chloro group. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[2][7]

Experimental Protocol: Synthesis of this compound

Materials:

-

7-Methoxy-4-methylquinolin-2-ol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a base)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 7-methoxy-4-methylquinolin-2-ol in an excess of phosphorus oxychloride. A small amount of N,N-dimethylaniline can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Caption: Synthetic workflow for this compound.

The this compound Scaffold in Anticancer Drug Discovery

The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[8] Derivatives of this compound are emerging as promising candidates in this arena, with the potential to target key oncogenic signaling pathways.

Targeting Oncogenic Kinases

Protein kinases are a class of enzymes that play a pivotal role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several quinoline-based compounds have been developed as potent kinase inhibitors.

3.1.1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[5] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of angiogenesis a viable anticancer strategy. The this compound scaffold can be elaborated to generate potent VEGFR-2 inhibitors.

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of quinoline derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC₅₀) against a panel of human cancer cell lines. The following table summarizes the reported anticancer activities of some quinoline derivatives with structural features relevant to the this compound scaffold.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Anilinoquinoline Derivatives | |||

| Compound 1f | HeLa (Cervical) | 10.18 | [9] |

| BGC823 (Gastric) | 8.32 | [9] | |

| Compound 2i | HeLa (Cervical) | 7.15 | [9] |

| BGC823 (Gastric) | 4.65 | [9] | |

| 2-Arylquinoline Derivatives | |||

| Quinoline 13 | HeLa (Cervical) | 8.3 | [10] |

| Quinoline 12 | PC3 (Prostate) | 31.37 | [10] |

| Morita-Baylis-Hillman Adducts of 7-Chloroquinoline | |||

| Compound 14 | MCF-7 (Breast) | 4.60 | [1] |

| NCI-H292 (Lung) | 4.60 | [1] | |

| 4-Anilinoquinolinylchalcone Derivative | |||

| Compound 4a | MDA-MB-231 (Breast) | Not specified, but highly active | [11] |

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on a library of derivatives based on the exact this compound scaffold is not yet available, we can glean valuable insights from related quinoline series. [1]

-

Substitution at the 2-position: The chloro group at the 2-position is a versatile synthetic handle for introducing a variety of substituents via nucleophilic aromatic substitution. The nature of the group at this position can significantly impact biological activity. For example, the introduction of an amino group can facilitate interactions with the hinge region of kinase active sites.

-

Substitution at the 4-position: The methyl group at the 4-position can be modified or replaced to explore its impact on potency and selectivity. For instance, replacing the methyl group with an anilino group has been a successful strategy in the development of EGFR inhibitors. [9]* The 7-methoxy group: The electron-donating methoxy group at the 7-position can influence the overall electron density of the quinoline ring system, which can in turn affect its binding to biological targets. The position and nature of substituents on the benzenoid ring of the quinoline are known to be crucial for anticancer activity. [12]

Detailed Experimental Methodologies

The successful development of drugs based on the this compound scaffold relies on robust and reproducible biological assays. The following are detailed protocols for key in vitro experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [1][12][13]

Experimental Protocol: MTT Assay

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). [3][10][14][15][16]

Experimental Protocol: Cell Cycle Analysis

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

6-well cell culture plates

-

Test compounds

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

-